An In-depth Technical Guide to the Mechanism of Action of Quinidine on Nav1.5 Channels
An In-depth Technical Guide to the Mechanism of Action of Quinidine on Nav1.5 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular and electrophysiological interactions between the Class Ia antiarrhythmic agent quinidine and the cardiac voltage-gated sodium channel, Nav1.5. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the intricate mechanism of action of quinidine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Mechanism of Action: State- and Use-Dependent Blockade
Quinidine's primary antiarrhythmic effect is achieved through the blockade of the fast inward sodium current (INa) mediated by Nav1.5 channels, which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] This blockade reduces the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in cardiac tissue.[1] A critical feature of quinidine's interaction with Nav1.5 is its state-dependent and use-dependent nature. This means that the degree of channel blockade is not constant but is dynamically influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation (i.e., heart rate).[1][3]
Quinidine exhibits a higher affinity for the open and inactivated states of the Nav1.5 channel compared to the resting state.[1][3] This preferential binding to the active states of the channel leads to a more pronounced blockade in rapidly firing tissues, a phenomenon known as use-dependence.[1] This property is crucial for its therapeutic efficacy in suppressing tachyarrhythmias.
Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented structural insights into the quinidine-Nav1.5 interaction. These studies reveal that quinidine binds within the central pore of the Nav1.5 channel, physically obstructing the pathway for sodium ion permeation.[4][5] The binding site is located just below the channel's selectivity filter and involves interactions with amino acid residues from domains I, III, and IV of the channel protein.[4][5] Furthermore, the binding of quinidine induces a conformational change in a key tyrosine residue (Tyr1767), which contributes to the closure of the intracellular gate, further enhancing the channel blockade.[4]
Quantitative Analysis of Quinidine's Effects on Nav1.5
The inhibitory effects of quinidine on Nav1.5 channels have been quantified through various electrophysiological studies. The following tables summarize key quantitative data, providing a comparative overview of quinidine's potency and kinetics.
Table 1: Inhibitory Potency (IC50) of Quinidine on Nav1.5 Channels
| Cell Line | Current Type | Holding Potential (Vhold) | IC50 (μM) | Reference(s) |
| HEK293 | Peak | -95 mV | 28.9 ± 2.2 | [6] |
| HEK293T | Peak | -120 mV | 40.3 ± 1.1 | [4] |
| hiPSC-CMs | Peak (CiPA protocol) | Not specified | 12.5 | [7] |
| Rabbit Myocytes | Peak | Not specified | 11.0 ± 0.7 | |
| Rabbit Myocytes | Late | Not specified | 12.0 ± 0.7 |
IC50 values represent the concentration of quinidine required to inhibit 50% of the specified sodium current.
Table 2: Kinetic Parameters of Quinidine Block on Nav1.5 Channels
| Parameter | Description | Value | Experimental Condition | Reference(s) |
| Recovery Time Constant (τoff) | The time taken for the channel to recover from quinidine-induced block at the resting potential. | 3 - 8 s | Guinea-pig papillary muscle | [3][8] |
| Slow Time Constant of Recovery | A slower component of recovery from block. | 37.7 ± 5.9 s | HEK293 cells | [6] |
Detailed Experimental Protocols
The characterization of quinidine's effects on Nav1.5 channels relies on precise and standardized experimental methodologies. The whole-cell patch-clamp technique is the gold standard for these investigations.
Cell Culture and Preparation
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Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human SCN5A gene (encoding Nav1.5) are commonly used.[4][6] These cells provide a homogenous population of channels for consistent and reproducible measurements.
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Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of Nav1.5 channels.[6]
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Preparation for Electrophysiology: On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic dissociation solution to preserve the integrity of the cell membrane and ion channels.
Electrophysiological Recording: Whole-Cell Patch-Clamp
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Apparatus: A standard patch-clamp rig is used, consisting of a microscope, micromanipulators, an amplifier (e.g., Axopatch 200B), a digitizer, and a computer with data acquisition and analysis software (e.g., pCLAMP).
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Solutions:
-
External (Bath) Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.[9]
-
Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.[9] Note: Cesium (Cs+) is used in both internal and external solutions to block potassium channels, thus isolating the sodium current.
-
-
Procedure:
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A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a single cell.
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A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
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The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the total ion current.
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Series resistance is compensated to minimize voltage errors.
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Voltage-Clamp Protocols
Specific voltage protocols are applied to the cell to elicit Nav1.5 currents and study the effects of quinidine on different channel states.
-
IC50 Determination for Peak Current (CiPA Protocol):
-
Cells are held at a holding potential of -120 mV.
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A depolarizing step to -15 mV for 20 ms is applied to elicit the peak inward sodium current.[6]
-
This protocol is repeated at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation and drug block between pulses.
-
After establishing a stable baseline current, quinidine is applied at increasing concentrations.
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The peak current at each concentration is measured and normalized to the baseline to construct a concentration-response curve, from which the IC50 is calculated.
-
-
Assessment of Use-Dependence:
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A train of depolarizing pulses (e.g., to -15 mV) is applied at a higher frequency (e.g., 1-3 Hz) from a holding potential of -100 mV.
-
The peak current of each pulse in the train is measured.
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In the presence of quinidine, a progressive decrease in the peak current amplitude with each pulse will be observed, demonstrating use-dependent block.
-
-
Recovery from Inactivation and Block:
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A two-pulse protocol is used. A conditioning pulse depolarizes the cell to inactivate the channels and allow for drug binding.
-
The membrane is then repolarized to a negative potential (e.g., -120 mV) for varying durations.
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A test pulse is then applied to measure the fraction of channels that have recovered from inactivation and drug block.
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The time course of recovery is fitted with an exponential function to determine the recovery time constant.
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Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate key aspects of quinidine's interaction with Nav1.5 channels.
Quinidine's State-Dependent Block of Nav1.5
Caption: State-dependent interaction of quinidine with Nav1.5 channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for Nav1.5 electrophysiology study.
Molecular Interaction of Quinidine with Nav1.5 Pore
Caption: Quinidine's binding and blocking mechanism in the Nav1.5 pore.
Conclusion
Quinidine's mechanism of action on Nav1.5 channels is a multifaceted process characterized by state- and use-dependent pore blockade. Structural and electrophysiological data converge to provide a detailed picture of how this drug interacts with its target to produce its antiarrhythmic effects. A thorough understanding of these interactions, including the quantitative aspects of binding affinity and kinetics, is paramount for the development of safer and more effective antiarrhythmic therapies. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for future research in this critical area of cardiovascular pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. sophion.com [sophion.com]
- 8. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
